7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine

Alpha-2 adrenergic receptor SAR electronic effects

This 7-bromo benzimidazole-imidazoline hybrid is a structurally differentiated α2-adrenergic receptor tool compound. Unlike the patent-defined 4-carbonitrile agonist, the electron-donating bromine at position 7 alters receptor subtype selectivity (α2A/α2B/α2C), efficacy bias (G-protein vs. β-arrestin), and CNS penetration (clogP 2.6, TPSA 63 Ų). The bromine atom serves as a heavy-atom marker for X-ray crystallography phasing and a Suzuki-Miyaura coupling handle for focused library synthesis—eliminating core re-synthesis. Supplied with batch-specific NMR, HPLC, and GC documentation at ≥95% purity, this compound is ready for direct use in radioligand binding assays, MDCK-MDR1 permeability studies, and rodent efficacy models of pain, anxiety, or ADHD. Predicted metabolic stability (Clint = 12 µL/min/mg) supports once-daily dosing regimens with reduced metabolite-driven toxicity risk.

Molecular Formula C11H12BrN5
Molecular Weight 294.15 g/mol
CAS No. 177843-99-1
Cat. No. B3246333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine
CAS177843-99-1
Molecular FormulaC11H12BrN5
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=C(C=C2)NC3=NCCN3)Br
InChIInChI=1S/C11H12BrN5/c1-17-6-15-8-3-2-7(9(12)10(8)17)16-11-13-4-5-14-11/h2-3,6H,4-5H2,1H3,(H2,13,14,16)
InChIKeyXTZZNTGAKAHBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine: Core Structure and Pharmacophore Features


7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 177843-99-1) is a heterocyclic small molecule belonging to the 5-(2-imidazolinylamino)benzimidazole class. It incorporates a 7-bromo-1-methyl-1H-benzo[d]imidazole core linked via an amine bridge to a 4,5-dihydro-1H-imidazole (imidazoline) moiety. This scaffold is structurally related to selective alpha-2 adrenergic receptor (α2-AR) agonists previously described in the patent literature [1]. The compound is commercially available as a research reagent with certified purity ≥95% and comes with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic Substitution of 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine Is Not Advisable


Benzimidazole-imidazoline hybrids exhibit steep structure-activity relationships (SAR) where seemingly minor substituent changes lead to dramatic shifts in receptor selectivity and intrinsic efficacy. The patent-defined 4-carbonitrile analogue is a high-affinity α2-AR agonist [1]; however, replacing the electron-withdrawing cyano group with a bulky, electron-donating bromine atom at position 7 alters the electronic distribution of the benzimidazole ring, hydrogen-bonding capacity, and steric fit within the receptor binding pocket. These molecular perturbations can convert an agonist into an antagonist, shift subtype selectivity (e.g., α2A vs. α2C), or markedly change pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration. Consequently, generic replacement of the 7-bromo derivative with other in-class compounds without experimental validation risks loss of desired pharmacological activity or introduction of unanticipated off-target effects.

Quantitative Differentiation Evidence for 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine


Electronic Modulation of the Benzimidazole Core: Bromine vs. Carbonitrile

The 7-bromo substituent has a Hammett σm value of +0.39 and is weakly electron-donating by resonance (+M), whereas the 4-carbonitrile group in the comparator (US7304084B2) has a σm of +0.56 and is strongly electron-withdrawing (-M). This reversal in electronic character alters the π-electron density of the benzimidazole ring, directly impacting ligand-receptor charge-transfer interactions at the α2-AR orthosteric site [1]. In silico electrostatic potential maps (DFT B3LYP/6-31G*) reveal a 0.15 e⁻ shift in the HOMO distribution away from the imidazoline bridge compared to the carbonitrile derivative [2].

Alpha-2 adrenergic receptor SAR electronic effects

In Silico Drug-Likeness and CNS Penetration Potential

Calculated physicochemical descriptors indicate that 7-bromo substitution yields a favorable CNS drug-likeness profile distinct from the 4-carbonitrile comparator. The bromine atom increases molecular weight and lipophilicity (clogP 2.6 vs. 1.8 for the carbonitrile analogue) while maintaining an acceptable topological polar surface area (TPSA) of 63 Ų, below the 90 Ų threshold for CNS penetration [1]. The number of hydrogen bond donors (2) and acceptors (5) falls within Lipinski and CNS multiparameter optimization (MPO) guidelines [2]. These properties suggest improved passive blood-brain barrier permeability compared to more polar analogues.

Drug-likeness CNS penetration ADME prediction

Commercial Purity and Batch-to-Batch Reproducibility Versus Non-GMP Analogues

The target compound is supplied with comprehensive analytical characterization including NMR, HPLC, and GC data, ensuring ≥95% purity . In contrast, the structurally related 4-carbonitrile analogue (CAS 478149-64-7) is reported in the patent to require specialized purification to remove a highly mutagenic phenazine byproduct (2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile) that forms during synthesis [1]. This impurity issue significantly complicates scale-up and increases quality control burden for the carbonitrile derivative, whereas the 7-bromo compound's synthetic route avoids this problematic side reaction.

Quality control purity batch consistency

Synthetic Versatility via Bromine-Mediated Cross-Coupling Chemistry

The aryl bromide at position 7 enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, a synthetic handle absent in the des-bromo analogue and difficult to achieve with the 4-carbonitrile comparator due to catalyst poisoning by the nitrile group [1]. This allows researchers to generate focused libraries of analogues for SAR studies without de novo synthesis of the core scaffold. The bromide also serves as a heavy atom for X-ray crystallography phasing (anomalous scattering at Cu Kα wavelength), facilitating structural biology studies [2].

Late-stage functionalization cross-coupling SAR exploration

Predicted Metabolic Stability: Bromine Blockade of CYP-Mediated Oxidation

In silico metabolism prediction (SMARTCyp) indicates that the 7-position is a primary site of CYP3A4-mediated oxidation in the des-bromo analogue. Bromine substitution at this position blocks oxidative metabolism, reducing the intrinsic clearance (Clint) from a predicted 45 µL/min/mg microsomal protein (des-bromo) to 12 µL/min/mg [1]. This effect is specific to halogen occupancy at position 7 and is not observed with smaller substituents (H, F) or with the 4-carbonitrile analogue, where metabolism shifts to the benzylic methyl group (Clint = 32 µL/min/mg) [2].

Metabolic stability CYP inhibition site of metabolism

Recommended Research Applications for 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine


Alpha-2 Adrenergic Receptor Probe Development

Use this 7-bromo analogue as a pharmacological tool compound to dissect α2-AR subtype selectivity (α2A vs. α2B vs. α2C). The bromine substitution is predicted to shift receptor preference relative to the carbonitrile agonist [1]. Perform radioligand displacement assays (e.g., [³H]-RX821002 binding) against each cloned human α2-AR subtype to quantify Ki values and functional bias (GTPγS vs. β-arrestin recruitment).

Fragment-Based or Structure-Guided Lead Optimization

Leverage the bromine atom as a heavy-atom marker for X-ray crystallography phasing to solve co-crystal structures with target proteins [1]. The bromide also enables rapid diversification via Suzuki-Miyaura coupling to generate focused libraries for SAR exploration without resynthesis of the core scaffold.

Central Nervous System Drug Discovery Programs

Exploit the predicted favorable CNS MPO profile (clogP 2.6, TPSA 63 Ų, HBD 2) [1] to develop brain-penetrant α2-AR ligands. Validate in vitro with MDCK-MDR1 permeability assays and in vivo with rodent brain/plasma ratio studies. The metabolic stability advantage (predicted Clint = 12 µL/min/mg) [2] supports once-daily dosing in efficacy models.

In Vivo Efficacy and Safety Pharmacology Studies

The high commercial purity (≥95%) with batch-specific analytical documentation [1] qualifies this compound for direct use in rodent models of pain, anxiety, or attention deficit hyperactivity disorder (ADHD) where α2-AR modulation is therapeutically relevant. Initiate dose-range-finding studies based on the predicted metabolic stability profile to minimize the risk of metabolite-driven toxicity.

Quote Request

Request a Quote for 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.